

Early preclinical studies of etoposide phosphate

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Compound of Interest

Compound Name: Etopofos

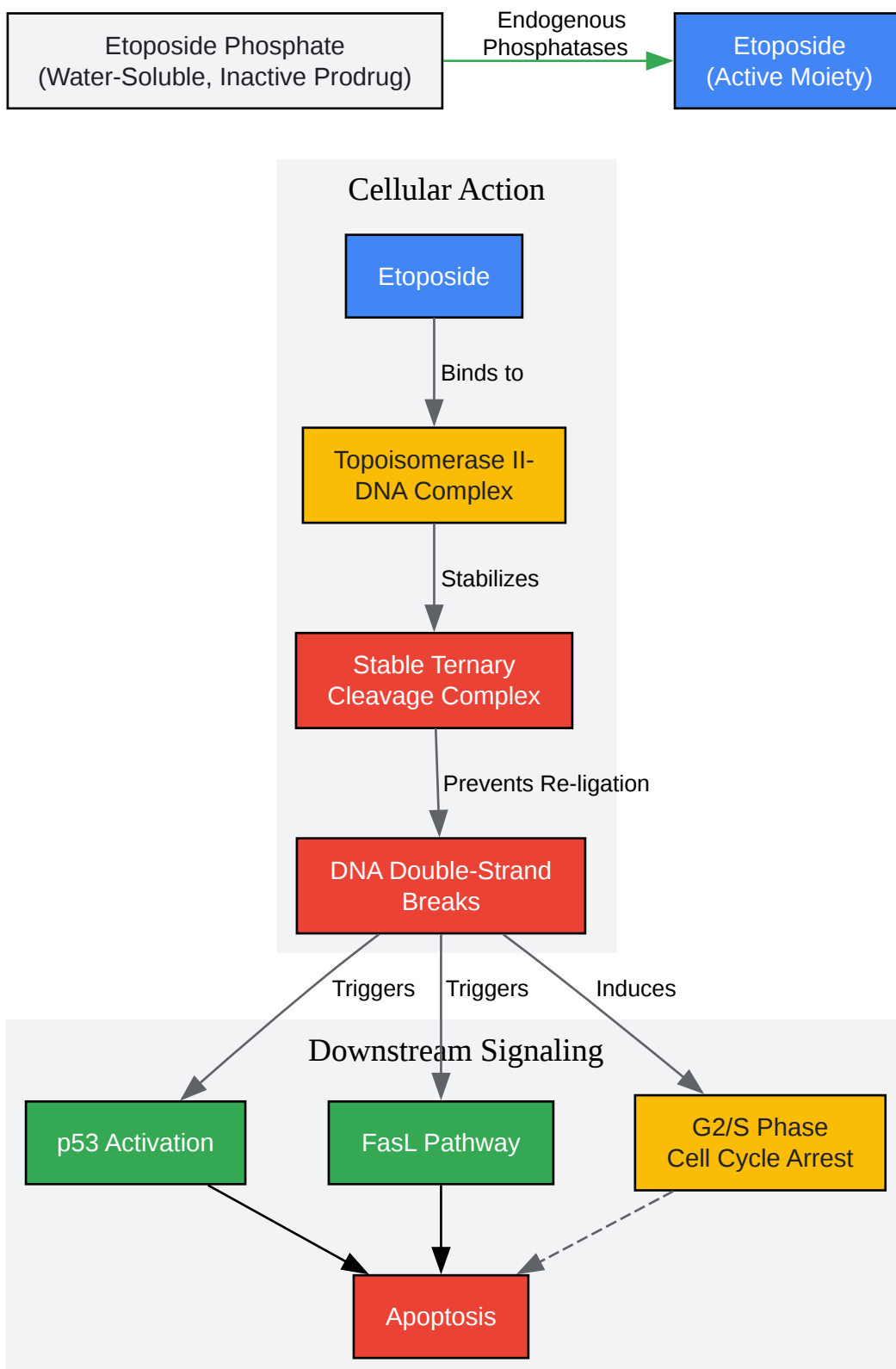
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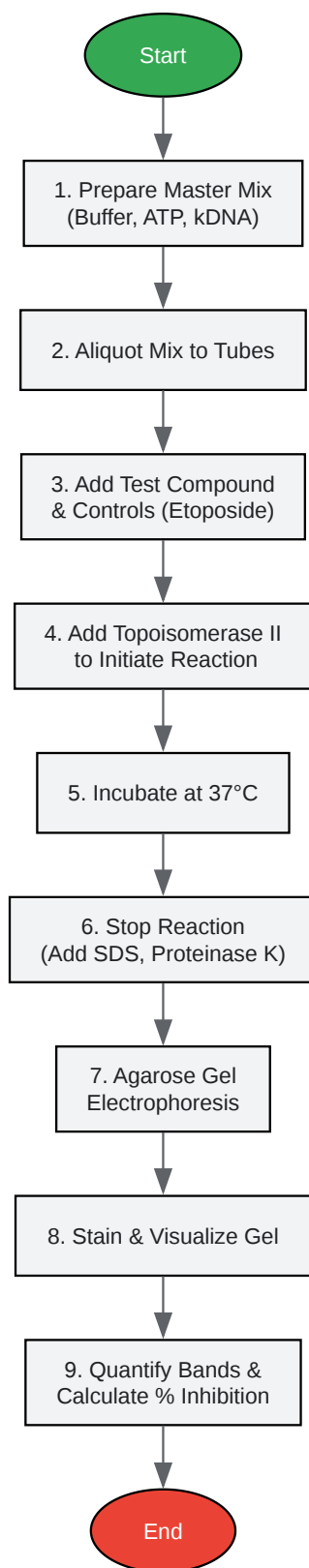
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Mechanism of Action

Etoposide phosphate is pharmacologically inactive until it undergoes rapid and complete conversion to its active moiety, etoposide, via dephosphorylation by endogenous phosphatases in the body.[2][6][7] The resultant etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme involved in resolving topological DNA issues during replication, transcription, and chromatin remodeling.[2][8]

Etoposide acts as a "topoisomerase II poison."[8] It does not inhibit the enzyme's initial DNA cleavage activity but stabilizes the transient, covalent complex formed between topoisomerase II and DNA (known as the TopoIIcc).[8] This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked double-strand breaks.[2][8] These irreparable DNA lesions trigger cell cycle arrest, primarily in the G2 and late S phases, and ultimately activate apoptotic pathways to induce programmed cell death.[2][5][6] Key signaling pathways implicated in etoposide-induced apoptosis include the p53 and Fas ligand (FasL) pathways.[2][8]





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